molecular formula C11H5FN4 B3052401 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile CAS No. 40953-39-7

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No. B3052401
CAS RN: 40953-39-7
M. Wt: 212.18 g/mol
InChI Key: BGXWEBOXZMFFOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Catalysts in Nucleoside Coupling Reactions

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile and its derivatives are used as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. The crystal structures of these compounds have been studied, revealing insights into their steric and bonding properties, essential for their catalytic action (Bats, Schell, & Engels, 2013).

Optical, Thermal, and Electroluminescence Properties

These compounds have been analyzed for their potential in optical and electroluminescence applications. Studies reveal high fluorescence quantum yields and good thermal stability, making them suitable for organic light-emitting diode (OLED) applications. Theoretical and experimental analysis of their electronic structures has also been conducted (Muruganantham et al., 2019).

Fluorescent Blue Emitting Fluorophores

Derivatives of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile have been synthesized and studied for their photophysical properties. These compounds exhibit absorption in the ultraviolet region and emission in the blue region, suggesting their use in fluorescence applications. Their thermal stabilities were evaluated, and theoretical computations were performed to understand their photophysical behavior (Padalkar et al., 2015).

properties

IUPAC Name

2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5FN4/c12-8-3-1-2-7(4-8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEBOXZMFFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618225
Record name 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

CAS RN

40953-39-7
Record name 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
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